2-(1H-1,2,3-benzotriazol-1-yl)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide
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Description
The compound contains a 1,2,3-triazole ring and a pyridazine ring. 1,2,3-Triazoles are a class of isomeric chemical compounds with a five-membered ring of two carbon atoms and three nitrogen atoms . They are basic aromatic heterocycles . Pyridazines are diazines (unsaturated six-membered rings with two nitrogen atoms) with the nitrogen atoms in positions 1 and 2 .
Synthesis Analysis
Substituted 1,2,3-triazoles can be produced using the azide alkyne Huisgen cycloaddition in which an azide and an alkyne undergo a 1,3-dipolar cycloaddition reaction . The synthesis of the pyridazine ring is not mentioned in the search results.Scientific Research Applications
Synthesis and Antimicrobial Properties
A notable scientific research application of compounds related to 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide is in the field of antimicrobial agents. One study detailed the synthesis of a series of compounds with structural elements of this complex molecule. These compounds were evaluated for their antimicrobial properties against various bacterial and fungal strains. The research found that some synthesized compounds exhibited significant antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Pandya et al., 2019).
Applications in Insecticidal Agents
Another study explored the synthesis of heterocyclic compounds incorporating a thiadiazole moiety, which is structurally related to the compound of interest. These newly synthesized compounds were assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. The research demonstrated that some of these compounds have promising insecticidal activities, suggesting their potential application in agriculture for pest control (Fadda et al., 2017).
Antifungal and Antibacterial Activity
Further research into related compounds, such as 1,4-Disubstituted 1,2,3-Triazoles tethering bioactive benzothiazole nucleus, demonstrated significant antimicrobial activities. These compounds were synthesized and tested against a range of bacterial and fungal strains, showing potent antimicrobial properties at low minimum inhibitory concentrations. This research underscores the potential of these compounds in developing new antimicrobial agents for medical applications (Rezki, 2016).
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N9O2/c26-15(9-24-13-4-2-1-3-12(13)20-22-24)18-7-8-23-16(27)6-5-14(21-23)25-11-17-10-19-25/h1-6,10-11H,7-9H2,(H,18,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGUWBFDZFQZCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N9O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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